"Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate" basic properties
"Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate" basic properties
An In-depth Technical Guide to Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, and critical applications, grounded in established scientific principles.
Introduction: A Versatile Heterocyclic Building Block
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a highly functionalized pyrazine derivative of significant interest in medicinal and industrial chemistry.[1][2] Its strategic arrangement of amino, chloro, and methyl ester groups on a heterocyclic scaffold makes it a valuable and versatile intermediate for synthesizing more complex molecules, most notably in the pharmaceutical sector.[2] The compound's structure is pivotal to its reactivity, serving as a cornerstone for the development of epithelial sodium channel (ENaC) blockers. This guide will elucidate the fundamental properties and scientific rationale behind the use of this important chemical entity.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation of any scientific application. The compound is systematically designated under IUPAC nomenclature as methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.[1][3]
| Identifier | Value |
| CAS Number | 1458-01-1[1][3] |
| Molecular Formula | C₆H₇ClN₄O₂[1][3] |
| Molecular Weight | 202.60 g/mol [1][3][4] |
| IUPAC Name | methyl 3,5-diamino-6-chloropyrazine-2-carboxylate[1][3] |
| Synonyms | 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester, Amiloride impurity A[3][5][6] |
| EC Number | 215-946-1[3] |
| InChI Key | KOOBYHRLTYIPTH-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | COC(=O)C1=C(N=C(C(=N1)Cl)N)N[1][3] |
Structural Analysis
The molecule's reactivity is dictated by its structure: a central pyrazine ring substituted with four distinct functional groups.[2]
Caption: 2D structure of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.
-
Pyrazine Core : This six-membered aromatic heterocycle containing two nitrogen atoms is the molecular backbone.[2]
-
Amino Groups (-NH₂) : Located at the C3 and C5 positions, these groups are electron-donating and confer nucleophilic character to the molecule, making them key sites for further reactions like acylation.[2]
-
Chlorine Atom (-Cl) : Positioned at C6, this electron-withdrawing group activates the pyrazine ring, making it susceptible to nucleophilic aromatic substitution under specific conditions.[2]
-
Methyl Ester Group (-COOCH₃) : At the C2 position, this group can undergo hydrolysis to form the corresponding carboxylic acid or participate in transesterification, providing another handle for synthetic modification.[2][7]
Physicochemical and Thermal Properties
The physical properties of the compound are a direct consequence of its complex, polar structure. These characteristics are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Rationale |
| Appearance | Light yellow to yellow-orange powder or crystals[5] | The extended conjugation of the pyrazine ring system with amino groups often results in absorption in the visible spectrum. |
| Melting Point | 211-215 °C[1][6][8] | The high melting point is indicative of a stable crystalline lattice, reinforced by extensive intermolecular hydrogen bonding between the amino groups and the nitrogen atoms of the pyrazine ring. |
| Solubility | Limited in water; slight solubility in DMSO and methanol.[1][2] | Despite polar functional groups, the overall molecule has significant nonpolar character. DMSO is a preferred solvent for creating stock solutions for assays. |
| pKa (Predicted) | -0.10 ± 0.10 (most acidic)[1] | This value suggests the compound is a very weak acid, a result of the electron-withdrawing effects of the chlorine atom and ester group. |
| Stability | Stable under standard, dry conditions.[2][8] | The aromaticity of the pyrazine ring confers considerable stability. |
| Incompatibilities | Strong oxidizing agents.[2][6][8] | The amino groups are susceptible to oxidation, which can lead to degradation of the compound. |
Synthesis Pathway: A Step-by-Step Protocol
The synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a well-established process in industrial chemistry. One common and effective method involves the amination of a dichlorinated precursor, as detailed in patent literature.[9] This process is chosen for its high yield and purity of the final product.
Caption: Experimental workflow for the synthesis of the title compound.
Protocol: Synthesis via Ammonolysis
This protocol is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.[9]
Objective: To replace the chlorine atom at the C5 position of 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester with an amino group via nucleophilic aromatic substitution.
Materials:
-
3-amino-5,6-dichloropyrazine carboxylic acid methyl ester
-
Isopropanol
-
Dry ammonia (NH₃) gas
-
Cold deionized water
Procedure:
-
Dissolution: In a suitable reaction vessel equipped with a gas inlet and stirrer, dissolve 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester (e.g., 100 g, 0.45 mol) in isopropanol. Heat the mixture gently on a steam bath to approximately 65 °C to ensure complete dissolution.[9]
-
Ammonolysis: While maintaining the temperature at 65-70 °C, bubble a steady stream of dry ammonia gas into the solution with continuous stirring. The reaction is typically continued for 45-60 minutes.[9]
-
Cooling & Saturation: Cool the reaction mixture to approximately 10 °C. Continue to pass ammonia gas through the solution for an additional hour to ensure the reaction goes to completion.[9]
-
Precipitation: Pour the resulting yellow reaction mixture into a larger vessel containing cold water (e.g., 2 L) with vigorous stirring. A light-yellow solid will precipitate out of the solution.[9]
-
Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any residual salts or impurities.[9]
-
Drying: Dry the purified product in a vacuum desiccator or vacuum oven at room temperature to yield Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. The reported yield for this method is high, often around 91%.[9]
Core Applications in Drug Discovery
The primary significance of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate lies in its role as a key intermediate for pharmaceuticals that target the epithelial sodium channel (ENaC).
Precursor to Amiloride and Analogs
This compound is a direct precursor to Amiloride, a potassium-sparing diuretic used to treat hypertension and congestive heart failure. The synthesis involves the reaction of the amino groups with guanidine. The resulting molecular structure is crucial for blocking the ENaC in the distal convoluted tubule of the kidneys, which promotes the excretion of sodium and water while retaining potassium.
Therapeutics for Cystic Fibrosis
Beyond diuretics, this pyrazine scaffold is fundamental to the development of novel ENaC blockers for treating cystic fibrosis (CF).[8][10] In CF, defective ion transport leads to dehydration of the airway surface liquid (ASL). By blocking ENaC in airway epithelia, drugs derived from this compound can help rehydrate the ASL, improving mucociliary clearance.[10][11] Research has focused on creating analogs with higher potency and longer duration of action compared to Amiloride, and Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is the starting point for many of these next-generation therapeutics.[10][11]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on aggregated GHS and SDS information.
Hazard Identification
The compound is classified as a hazardous substance with the following primary warnings:
| GHS Pictogram | Hazard Class |
| GHS07 (Exclamation Mark) | Irritant (skin, eye, respiratory), Acute Toxicity (oral)[12][13] |
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield (European Standard EN166 or equivalent).[14][15]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[12][14]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or a full-face respirator with a particle filter.[15]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a dry, cool (2-8°C is often recommended), and well-ventilated place.[2][14] Store locked up and away from incompatible materials like strong oxidizing agents.[6][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is more than just a chemical reagent; it is a foundational component in the synthesis of life-altering medications. Its unique structural features—a stable aromatic core activated by a chlorine atom and functionalized with nucleophilic amino groups—provide chemists with a versatile platform for molecular design. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for its effective and responsible use in research and development.
References
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PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
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ChemBK. (2024, April 9). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
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Capot Chemical. (2010, September 22). MSDS of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
- Google Patents. (1966). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
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AZA Mid-Year Meeting. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. Retrieved from [Link]
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Chemchart. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1458-01-1). Retrieved from [Link]
- Google Patents. (n.d.). US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases.
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Hirsh, A. J., et al. (2008). Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)- N′-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. Journal of Pharmacology and Experimental Therapeutics, 325(1), 77-88. Retrieved from [Link]
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PubMed. (2008). Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. Retrieved from [Link]
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